molecular formula C12H12N2O2 B1440066 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid CAS No. 1242997-26-7

6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid

Cat. No. B1440066
CAS RN: 1242997-26-7
M. Wt: 216.24 g/mol
InChI Key: CZCMUEDNTFUBGJ-UHFFFAOYSA-N
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Description

“6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is related to pyrrole, a biologically active scaffold known for its diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .


Molecular Structure Analysis

The molecular weight of “6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid” is 216.24 g/mol . The structure of related compounds, such as “2,5-Dimethyl-1H-pyrrole-1-ethanol”, has been analyzed, with a molecular weight of 139.19 g/mol .

Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential in combating bacterial infections. A series of derivatives have been synthesized and evaluated for their antibacterial properties. The findings suggest that some of these derivatives exhibit significant action against various bacterial strains, making them promising candidates for the development of new antibacterial agents .

Antitubercular Properties

In addition to antibacterial activity, certain derivatives of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid have shown strong antitubercular properties. This is particularly important given the increasing incidence of tuberculosis and the need for more effective treatments .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes such as enoyl ACP reductase and DHFR (dihydrofolate reductase). These enzymes are critical in the metabolic pathways of microorganisms, and their inhibition can lead to the development of new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the potential mode of action of these compounds. The results have revealed binding interactions with the active sites of the aforementioned enzymes, providing insights into how these compounds could be optimized for better therapeutic efficacy .

Drug Design and Development

The pyrrole moiety, a component of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid, is a fundamental building block for many biologically active molecules. Its versatility and biocompatibility make it a valuable tool in drug design and development, with applications across a range of pharmacological actions .

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives, including those related to 6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid, is a crucial area of research. Modern synthetic pathways have been developed, utilizing green chemistry principles and various catalyzed methods to create these compounds efficiently and sustainably .

properties

IUPAC Name

6-(2,5-dimethylpyrrol-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-9(2)14(8)11-6-5-10(7-13-11)12(15)16/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCMUEDNTFUBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethyl-1H-pyrrol-1-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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